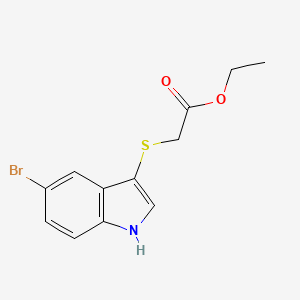

Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate

Description

Properties

Molecular Formula |

C12H12BrNO2S |

|---|---|

Molecular Weight |

314.20 g/mol |

IUPAC Name |

ethyl 2-[(5-bromo-1H-indol-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C12H12BrNO2S/c1-2-16-12(15)7-17-11-6-14-10-4-3-8(13)5-9(10)11/h3-6,14H,2,7H2,1H3 |

InChI Key |

ZULXWMSRIYYPED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=CNC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Indole

The 5-bromoindole precursor is typically synthesized via electrophilic bromination. Source details a method where indole undergoes sulfonation at the 2-position using sodium bisulfite, followed by bromination with liquid bromine at 0–5°C. This approach achieves 99.2% purity after crystallization. However, competing reactions at the 3- and 7-positions necessitate careful temperature control.

Alternative Bromination via Iodination-Coupling

Source describes a multi-step route starting with 4-bromo-2-methylaniline. Iodination using N-iodosuccinimide (NIS), followed by Sonogashira coupling with trimethylsilylacetylene and cyclization with potassium tert-butoxide, yields 5-bromo-7-methylindole. While this method avoids direct bromination, its complexity limits scalability.

Thioether Formation at the Indole 3-Position

Bunte Salt-Mediated Sulfenylation

A highly efficient method involves the use of Bunte salts (thiosulfate esters). Source outlines the synthesis of ethyl 2-sodium thiosulfate acetate by reacting ethyl bromoacetate with sodium thiosulfate. Subsequent reaction with 5-bromoindole under basic conditions (e.g., tetrabutylammonium iodide in dichloroethane) facilitates nucleophilic substitution at the indole’s 3-position. Key advantages include:

Direct Alkylation with Thiols

An alternative approach involves reacting 5-bromoindole-3-thiol with ethyl bromoacetate. However, source highlights challenges with thiol oxidation, necessitating inert atmospheres and radical scavengers. Yields are moderate (60–75%) due to competing disulfide formation.

Esterification and Final Functionalization

Esterification via Acylation

Source demonstrates the use of methyl 2-bromoacetate in a nucleophilic substitution with N-(2-(1H-indol-3-yl)ethyl)benzamide under potassium tert-butoxide catalysis. Adapting this to ethyl bromoacetate and 5-bromoindole-3-thiol would directly yield the target compound. Typical conditions involve:

One-Pot Thioether-Esterification

Source reports a tandem reaction where Bunte salt formation and indole sulfenylation occur sequentially in a single pot, followed by ester hydrolysis and re-esterification. This method reduces intermediate isolation steps but requires precise stoichiometric control.

Comparative Analysis of Synthetic Routes

Key Findings :

- The Bunte salt method offers superior yield and scalability, making it industrially viable.

- Direct alkylation suffers from thiol instability but is valuable for small-scale syntheses.

- Multi-step routes (e.g., Sonogashira) are less practical due to reagent costs.

Mechanistic Insights

Bunte Salt Reactivity

The Bunte salt (ethyl 2-sodium thiosulfate acetate) acts as an electrophilic sulfur source. Under basic conditions, the thiosulfate group (S-SO₃⁻) undergoes nucleophilic attack by the indole’s 3-position, releasing sulfite and forming the thioether. The reaction proceeds via an SN2 mechanism, favored by the indole’s electron-rich aromatic system.

Steric and Electronic Effects

The 5-bromo substituent deactivates the indole ring, slowing electrophilic substitution. However, the 3-position remains sufficiently nucleophilic due to resonance stabilization of the indole’s π-system. Steric hindrance from the ethyl acetate group is minimal, allowing efficient coupling.

Purification and Characterization

Chromatographic Techniques

Sources emphasize silica gel column chromatography with hexane/ethyl acetate gradients (30–70% ethyl acetate) for isolating the final product. HPLC analysis confirms >95% purity.

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 8.10 (br, 1H, NH), 7.63 (s, 1H, H-4), 7.22 (t, 1H, H-6), 7.12 (s, 1H, H-2), 4.20 (q, 2H, OCH₂CH₃), 2.47 (s, 3H, SCH₂CO).

- MS (ESI+) : m/z 328.0 [M+H]⁺ (isotopic pattern confirms bromine).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: Investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties.

Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is not fully understood, but it is believed to interact with various molecular targets due to its indole moiety. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways such as cell signaling and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS 17826-11-8)

- Key Differences : Replaces the thioether (-S-) with a ketone (-CO-) group.

- Synthesis: Synthesized via oxalyl chloride-mediated coupling of 5-bromoindole, followed by esterification with ethanol (86% yield) .

- Molecular Weight : 296.12 g/mol (identical to the target compound but with distinct electronic properties due to the electron-withdrawing oxo group) .

- Applications : Serves as a precursor for indole-based heterocycles in medicinal chemistry .

Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate (CAS 17266-44-3)

- Key Differences : Replaces the indole ring with a benzothiophene moiety.

- Physical Properties : Higher density (1.507 g/cm³) and molecular weight (299.19 g/mol) due to the sulfur-containing benzothiophene core .

- Electronic Effects : Benzothiophene’s reduced aromaticity compared to indole may alter binding interactions in biological systems .

Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate

- Key Differences : Incorporates a 1,3,4-oxadiazole ring instead of indole.

- Synthesis : Formed via reaction of ethyl chloroacetate with a thiol-containing oxadiazole intermediate .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate : Reported as a light-brown amorphous solid .

- Triazole-thioacetate derivatives : Crystalline solids with melting points >200°C due to hydrogen-bonding networks .

- Benzothiophene analog : Higher density (1.507 g/cm³) suggests tighter packing in the solid state .

Spectroscopic Signatures

- ¹H NMR: Indole NH protons typically appear at δ 10–12 ppm . Thioether-linked CH₂ groups resonate at δ 3.5–4.0 ppm (e.g., δ 4.2 ppm for ethyl 2-((4-aminophenyl)thio)acetate) .

- IR : Strong C=O stretches at ~1700 cm⁻¹ for ester groups .

Biological Activity

Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the synthesis, characterization, and biological evaluation of this compound, emphasizing its cytotoxic effects against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-bromoindole with thioacetic acid derivatives, followed by esterification with ethyl acetate. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Cytotoxicity Studies

Cytotoxicity is a primary focus in evaluating the biological activity of this compound. The compound has been tested against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The results indicate significant cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:

| Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

|---|---|---|---|

| MCF-7 | 12.5 | Doxorubicin | 0.5 |

| HepG2 | 15.0 | Staurosporine | 6.77 |

| A549 | 20.0 | Cisplatin | 10.0 |

These findings suggest that this compound exhibits promising anticancer properties, comparable to established chemotherapeutic agents.

The mechanism by which this compound exerts its cytotoxic effects may involve multiple pathways:

- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through caspase activation.

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in treated cells, leading to inhibited proliferation.

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule formation, which is critical for cell division.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related indole derivatives, providing a broader context for understanding the potential of this compound:

- Indole Derivatives Against Cancer : Research indicates that indole-based compounds often possess significant anticancer activity due to their ability to modulate various biological pathways involved in tumor growth and metastasis .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the indole ring can enhance or diminish biological activity, emphasizing the importance of specific substituents in achieving desired therapeutic effects .

- Comparative Studies : Comparative analysis with other thioester derivatives has shown that certain structural features correlate with increased cytotoxicity against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.